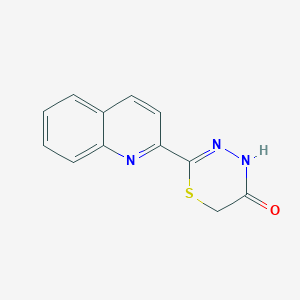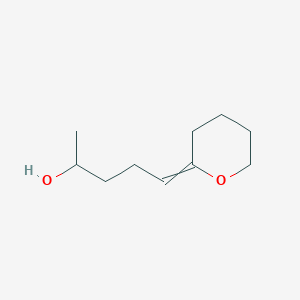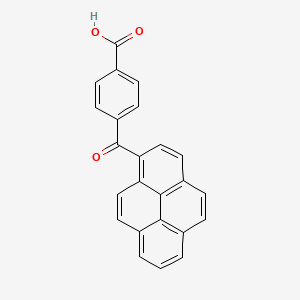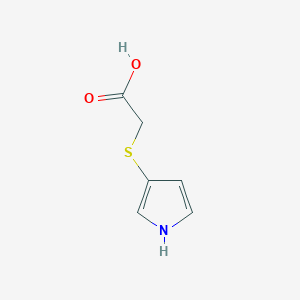
2-(1H-pyrrol-3-ylsulfanyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-pyrrol-3-ylsulfanyl)acetic acid is an organic compound that features a pyrrole ring substituted with a sulfanyl group and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained .
Industrial Production Methods
While detailed industrial production methods for 2-(1H-pyrrol-3-ylsulfanyl)acetic acid are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-pyrrol-3-ylsulfanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfanyl group.
Substitution: The pyrrole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified sulfanyl derivatives.
Substitution: Various substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
2-(1H-pyrrol-3-ylsulfanyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1H-pyrrol-3-ylsulfanyl)acetic acid involves its interaction with specific molecular targets. The sulfanyl group can form bonds with various biomolecules, potentially affecting their function. The pyrrole ring can also interact with enzymes and receptors, influencing biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-pyrrol-2-yl)acetic acid
- (1H-pyrrol-2-ylsulfanyl)propionic acid
- 1,1′-(hexane-1,6-diyl)bis(1H-pyrrol-2-ylsulfanyl)acetic acid
Uniqueness
2-(1H-pyrrol-3-ylsulfanyl)acetic acid is unique due to the specific positioning of the sulfanyl group on the pyrrole ring, which can influence its reactivity and interactions compared to other similar compounds .
Propiedades
Número CAS |
89597-76-2 |
|---|---|
Fórmula molecular |
C6H7NO2S |
Peso molecular |
157.19 g/mol |
Nombre IUPAC |
2-(1H-pyrrol-3-ylsulfanyl)acetic acid |
InChI |
InChI=1S/C6H7NO2S/c8-6(9)4-10-5-1-2-7-3-5/h1-3,7H,4H2,(H,8,9) |
Clave InChI |
DCWVBIXUDNGORX-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC=C1SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[2,4-bis(trifluoromethyl)-1H-imidazol-5-yl]ethyl]acetamide](/img/structure/B14384670.png)
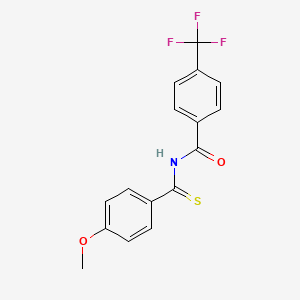
![2,5-Bis[3-(1-ethoxyethoxy)prop-1-yn-1-yl]octahydropentalene-2,5-diol](/img/structure/B14384691.png)
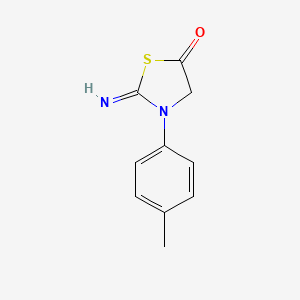



![3-Methyl-2-[(piperazin-1-yl)methyl]octahydro-1H-inden-1-one](/img/structure/B14384714.png)
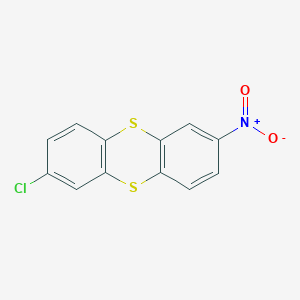

![1-(5-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14384727.png)
